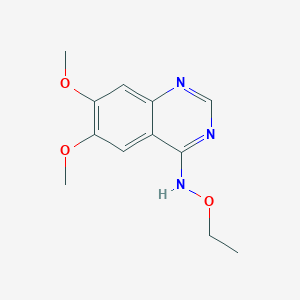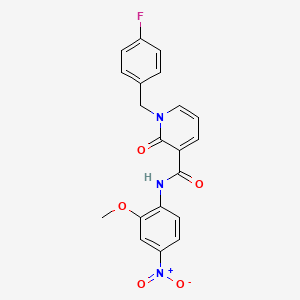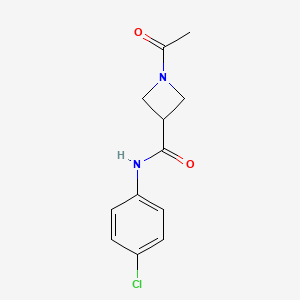
1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing a nitrogen atom . This ring structure is more stable than that of related aziridines due to the ring strain of azetidines .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . These properties can be modified by adding different functional groups to the azetidine ring.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of azetidine derivatives and their evaluation for antibacterial activity have been a focus of research. Compounds including N-[3-chloro-4-(2-aryl)-2-oxo-azetidinyl]-2-(4-chlorophenyl)acetamides have been synthesized and tested against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These studies have shown moderate to good antibacterial activity, highlighting the potential of azetidine derivatives in developing new antibacterial agents. QSAR studies further elucidate the influence of substituent's hydrophobicity or steric bulk character on antibacterial efficacy (Desai et al., 2008).
Antimicrobial and Anticancer Potential
Further research into the biological activities of azetidine derivatives includes their antimicrobial and anticancer potentials. New pyridothienopyrimidines and pyridothienotriazines derived from azetidine compounds have been synthesized and showed promising in vitro antimicrobial activities. This suggests a broad spectrum of biological applications for azetidine derivatives, including potential therapeutic uses in treating microbial infections and cancer (Abdel-rahman et al., 2002).
Central Nervous System (CNS) Activity
Azetidinones, derived from 1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide, have been studied for their potential as antidepressant and nootropic agents. Compounds synthesized through novel methods involving cyclocondensation showed significant antidepressant and nootropic activities in dose-dependent manners, indicating the relevance of the azetidinone skeleton for CNS active agents. This research opens avenues for developing potent and safe CNS active agents for therapeutic applications (Thomas et al., 2016).
Peptide Synthesis and Protein Conformation
In peptide synthesis, the protection of carboxamide functions by the trityl residue and its application have been explored. This method is ideal for combining with side-chain protections, demonstrating the utility of azetidine derivatives in complex peptide synthesis processes. Such research underpins the importance of azetidine derivatives in advancing peptide and protein chemistry (Sieber & Riniker, 1991).
Wirkmechanismus
Zukünftige Richtungen
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These advances could lead to the development of new synthetic methods and applications for azetidines in various fields, including drug discovery, polymerization, and chiral templates .
Eigenschaften
IUPAC Name |
1-acetyl-N-(4-chlorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(16)15-6-9(7-15)12(17)14-11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYGILWXWVMHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

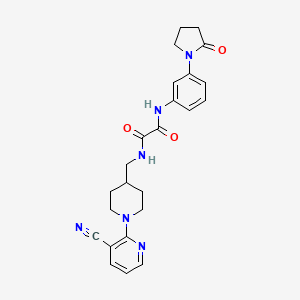
![N-methyl-3-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzamide](/img/structure/B2592287.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2592290.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2592293.png)
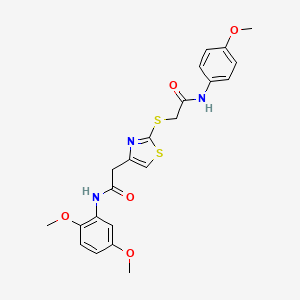
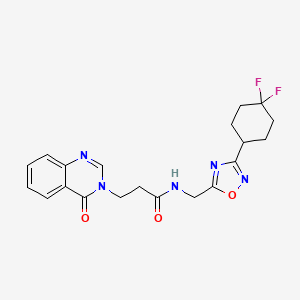
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)
![N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2592300.png)

